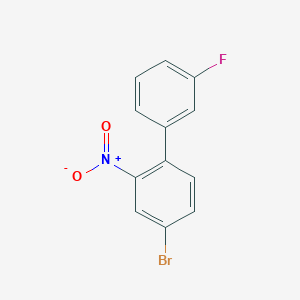

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

描述

Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Synthesis and Material Science Contexts

The biphenyl scaffold is a privileged structure in both advanced chemical synthesis and material science. In organic synthesis, the biphenyl unit is a cornerstone for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The rotational axis of the biphenyl linkage allows for the formation of atropisomers—stereoisomers arising from hindered rotation around a single bond—which are of great interest in asymmetric catalysis and drug design.

In the realm of material science, the rigid nature of the biphenyl scaffold contributes to the thermal stability and desirable electronic properties of polymers and liquid crystals. Polychlorinated biphenyls (PCBs), for instance, were historically used as dielectric fluids and coolants due to their stability. sigmaaldrich.com More recently, fluorinated biphenyls have garnered attention for their applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where their electronic properties can be finely controlled. acs.org The incorporation of various substituents onto the biphenyl backbone allows for the precise tuning of properties such as luminescence, conductivity, and thermal resistance, making them highly valuable in the development of advanced materials.

Overview of Functional Group Interplay in Poly-substituted Biphenyls (Bromo, Fluoro, Nitro)

The chemical behavior of a poly-substituted biphenyl is not merely the sum of its individual functional groups; rather, it is a product of their complex interplay. In the case of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, the bromo, fluoro, and nitro groups each exert distinct electronic and steric effects that collectively define the molecule's reactivity and physical properties.

Bromo Group: The bromine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. Its large atomic radius can introduce significant steric hindrance, influencing the conformation of the biphenyl system by restricting rotation around the central carbon-carbon bond.

Fluoro Group: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect. This can influence the acidity of nearby protons and the susceptibility of the ring to nucleophilic attack. Despite its high electronegativity, fluorine is a weak deactivator and is also ortho, para-directing.

Nitro Group: The nitro group is a powerful electron-withdrawing group, both through induction and resonance. It is a strong deactivator and a meta-director in electrophilic aromatic substitution. Its presence significantly influences the electronic properties of the biphenyl system, making the aromatic rings more electron-deficient.

The combination of these three groups on a biphenyl scaffold leads to a complex electronic landscape. The electron-withdrawing nature of the nitro and fluoro groups can make the biphenyl system susceptible to nucleophilic aromatic substitution, while the bromo group provides a potential site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, a common method for synthesizing biphenyl derivatives. acs.org

Table 1: Physicochemical Properties of Precursor and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Bromo-1-fluoro-2-nitrobenzene (B1272216) | 364-73-8 | C₆H₃BrFNO₂ | 220.00 | 18-19 | 240-241 |

| 4-Bromo-2-fluorobiphenyl | 41604-19-7 | C₁₂H₈BrF | 251.09 | 39-41 | >110 (flash point) |

Research Gaps and Opportunities in the Study of this compound and Analogues

Despite the broad interest in substituted biphenyls, a thorough investigation of this compound is conspicuously absent from the scientific literature. A primary research gap is the lack of a reported synthesis and full characterization of this specific isomer. While general methods for the synthesis of poly-substituted biphenyls, such as Suzuki-Miyaura coupling, are well-established, their application to this particular arrangement of substituents has not been detailed.

The synthesis would likely involve the coupling of a suitably substituted bromobenzene (B47551) derivative with a fluorinated phenylboronic acid, or a similar cross-coupling strategy. For instance, a potential synthetic route could involve the coupling of 4-bromo-2-nitrophenylboronic acid with 1-bromo-3-fluorobenzene (B1666201) or the coupling of 1-bromo-4-fluoro-2-nitrobenzene (B1271562) with 3-fluorophenylboronic acid.

Table 2: Potential Synthetic Precursors

| Precursor 1 | CAS Number | Precursor 2 | CAS Number | Coupling Method |

|---|---|---|---|---|

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | 3-Fluorophenylboronic acid | 13941-03-0 | Suzuki-Miyaura Coupling |

A significant opportunity lies in the synthesis and subsequent investigation of the physicochemical properties of this compound. Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, would provide invaluable data for understanding its electronic and structural characteristics.

Furthermore, the unique substitution pattern of this compound makes it a prime candidate for exploring novel applications. The presence of three different halogens and a nitro group could lead to interesting properties in materials science, potentially as a flame retardant or as a component in electronic materials. In medicinal chemistry, halogenated and nitrated biphenyls are known to exhibit a range of biological activities, and this compound could serve as a scaffold for the development of new therapeutic agents. The exploration of its reactivity in various organic transformations would also be a fruitful area of research, potentially leading to the discovery of new synthetic methodologies. The study of its atropisomeric properties, should they exist, would also be of significant interest to the field of stereochemistry.

属性

分子式 |

C12H7BrFNO2 |

|---|---|

分子量 |

296.09 g/mol |

IUPAC 名称 |

4-bromo-1-(3-fluorophenyl)-2-nitrobenzene |

InChI |

InChI=1S/C12H7BrFNO2/c13-9-4-5-11(12(7-9)15(16)17)8-2-1-3-10(14)6-8/h1-7H |

InChI 键 |

MWEVSPXBAJKSCZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 3 Fluoro 2 Nitro 1,1 Biphenyl

Strategic Approaches to Biphenyl (B1667301) Core Formation

The synthesis of the 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl core hinges on the formation of a carbon-carbon bond between two substituted benzene (B151609) rings. The presence of a nitro group at the C2 position, a bromine atom at C4, and a fluorine atom at C3' introduces electronic and steric factors that must be carefully managed during synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis due to their high efficiency, functional group tolerance, and predictable outcomes. mdpi.com These methods offer a versatile platform for constructing complex molecules like this compound from readily available precursors.

The Suzuki-Miyaura coupling is a highly utilized method for forming C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. thieme.de For the synthesis of 2-nitrobiphenyl (B167123) derivatives, this reaction is particularly effective. researchgate.netnih.gov The synthesis of this compound can be envisioned through two primary Suzuki-Miyaura disconnection approaches:

Approach A: Coupling of a (4-bromo-2-nitrophenyl)boronic acid derivative with a 3-fluoro-halobenzene (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene).

Approach B: Coupling of a (3-fluorophenyl)boronic acid with a dihalogenated nitrobenzene, such as 1,4-dibromo-2-nitrobenzene (B110544) or 4-bromo-1-iodo-2-nitrobenzene (B37996).

Research has shown that the Suzuki-Miyaura coupling of nitroarenes can be successfully achieved using specific palladium/ligand systems. For instance, the use of a palladium catalyst with a bulky biarylphosphine ligand like BrettPhos has been shown to be effective for the coupling of nitroarenes with arylboronic acids. mdpi.comnih.gov The nitro group, traditionally considered a spectator, can act as a leaving group under certain conditions, but more commonly, the reaction targets an adjacent C-X (X = Br, I) bond. thieme.denih.gov The reaction is compatible with a wide range of functional groups and generally proceeds under mild conditions. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Nitroarenes

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | --- | K₂CO₃ | Toluene/H₂O | Reflux | --- | researchgate.net |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | --- | Na₂CO₃ | MeOH/H₂O | Microwave | Good | researchgate.net |

| 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | --- | K₃PO₄ | Dioxane/H₂O | 105 | 78 (avg.) | acs.org |

| Aryl Bromides | Arylboronic acids | Pd(OH)₂ | --- | --- | Ethanol | 65 | --- | nih.gov |

When using a dihalogenated precursor such as 1,4-dibromo-2-nitrobenzene, controlling the regioselectivity of the coupling is paramount. The oxidative addition of the palladium catalyst to the C-X bond is the selectivity-determining step. nih.gov The reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-I > C-OTf > C-Br >> C-Cl. rsc.org Therefore, using a substrate like 4-bromo-1-iodo-2-nitrobenzene would strongly favor selective coupling at the more reactive C-I position.

In cases where identical halogens are present, such as in 1,4-dibromo-2-nitrobenzene, selectivity is governed by electronic and steric effects. The nitro group is a strong electron-withdrawing group, which activates the aryl ring towards nucleophilic attack and influences the electrophilicity of the adjacent carbon atoms. nih.govmasterorganicchemistry.com Oxidative addition is favored at the most electrophilic carbon-halogen bond. The C4-Br bond (para to the nitro group) is generally more activated and sterically accessible than the C1-Br bond (ortho to the nitro group and adjacent to the other bromine). This electronic preference often allows for selective mono-functionalization at the C4 position. nih.gov Optimizing the yield involves careful selection of the catalyst, ligand, base, and solvent system to favor the desired mono-coupling product and suppress the formation of di-coupled byproducts.

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed methods offer powerful alternatives for biaryl synthesis.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity, allowing for the coupling of sp², and sp³ carbon centers. wikipedia.org For the target molecule, this could involve reacting a (3-fluorophenyl)zinc halide with 1,4-dibromo-2-nitrobenzene or a (4-bromo-2-nitrophenyl)zinc halide with a 3-fluoro-halobenzene. The preparation of the required organozinc reagents from the corresponding aryl halides is a key step. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A major advantage of organostannanes is their stability to air and moisture. nih.gov However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The synthesis could proceed by coupling (3-fluorophenyl)trialkylstannane with a 4-bromo-2-nitro-halobenzene. Recent advancements have introduced milder reaction conditions and improved catalyst systems, expanding the scope of the Stille reaction for complex molecules. nih.gov

Table 2: Comparison of Major Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Low toxicity, commercial availability of reagents, mild conditions. nih.gov | Boronic acids can undergo side reactions. |

| Negishi | R-Zn-X | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org | Organozinc reagents are moisture-sensitive. |

| Stille | R-Sn(Alkyl)₃ | Reagents are stable to air and moisture; wide scope. wikipedia.orgnih.gov | High toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Biphenyls

Nucleophilic aromatic substitution (SNAr) provides a different mechanistic pathway for C-C bond formation. This reaction requires a highly electron-deficient aromatic ring and a strong nucleophile. masterorganicchemistry.comwikipedia.org The nitro group on the 4-bromo-2-nitro-phenyl ring is a powerful activating group, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. chemistrysteps.com

In this context, a (3-fluorophenyl)nucleophile, such as a 3-fluorophenyllithium (B15423450) or a 3-fluorophenyl Grignard reagent, could attack a substrate like 4-bromo-1-fluoro-2-nitrobenzene (B1272216). sigmaaldrich.com The attack would displace one of the leaving groups (fluoride or bromide). The rate of displacement follows the order F > Cl > Br > I, as the C-X bond-breaking is not the rate-determining step; rather, the initial nucleophilic attack is. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. wikipedia.org While plausible, generating a biaryl bond via SNAr is less common than cross-coupling and can be complicated by side reactions.

Ullmann Coupling and Other Classical Biaryl Formation Strategies

The Ullmann reaction is a classical method for synthesizing symmetric biaryls by coupling two molecules of an aryl halide using copper metal, often at high temperatures. byjus.comtutorchase.com The reaction was first reported in 1901 and represents one of the earliest transition-metal-mediated C-C bond formations. wikipedia.org A typical example is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.org

While traditionally used for homocoupling, modifications can allow for the synthesis of unsymmetrical biaryls, though this is often less efficient and can lead to a mixture of products. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org Despite its historical significance, the Ullmann coupling has been largely superseded by palladium-catalyzed methods due to its requirement for harsh conditions (often temperatures >200 °C) and stoichiometric amounts of copper, which can lead to erratic yields. tutorchase.comwikipedia.org However, recent advancements have focused on developing more efficient catalytic systems, including the use of nickel and palladium, and implementing milder reaction conditions. wikipedia.orgrsc.org

Arylation of Ferrocene (B1249389) Derivatives as a Synthetic Analogy

The arylation of ferrocene, an organometallic compound with a unique sandwich structure, provides a valuable synthetic analogy for understanding C-H bond activation and arylation processes relevant to biphenyl synthesis. researchgate.netresearchgate.net Ferrocene can undergo C-H arylation using aryldiazonium salts as the arylating agent, a reaction that can be catalyzed by inexpensive metals, offering an alternative to traditional cross-coupling methods. researchgate.net This process involves the formation of an aryl radical, which then attacks the ferrocene ring. researchgate.net

Studies have shown that ferrocene-catalyzed C-H arylation of arenes like benzene with aryldiazonium salts can produce biphenyl derivatives with excellent yields, particularly when the aryldiazonium salt contains electron-withdrawing groups. researchgate.net The reaction proceeds at ambient temperature and highlights the potential of using accessible catalysts for creating biaryl compounds. researchgate.net The arylation of ferrocene itself with substituted biphenyldiazonium tetrafluoroborates has been successfully used to synthesize 4-nitro- and 4-cyano-4'-ferrocenylbiphenyls. researchgate.net These reactions serve as a conceptual model for the direct C-H arylation strategies that are increasingly being explored for biphenyl synthesis, demonstrating the feasibility of forming aryl-aryl bonds without pre-functionalized starting materials.

Precursor Synthesis and Functionalization

The construction of this compound is contingent upon the availability of appropriately substituted aromatic precursors. The synthesis of these building blocks involves precise control over the introduction of halogen and nitro groups onto separate aromatic rings, which are later joined via a cross-coupling reaction.

Synthesis of Halogenated and Nitro-Substituted Arenes

The synthesis of precursors such as 4-bromo-1-fluoro-2-nitrobenzene is a critical first step. sigmaaldrich.com This compound serves as a key intermediate, containing the bromine, fluorine, and nitro groups in the required orientation on a single phenyl ring. sigmaaldrich.comnbinno.com The synthesis often begins with a more basic precursor, such as 1-fluoro-2-nitrobenzene, which is then brominated. chemicalbook.com One common method involves using N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.com

Introduction of Fluorine, Bromine, and Nitro Moieties on Aromatic Rings

The introduction of specific functional groups onto aromatic rings is governed by the principles of electrophilic aromatic substitution. msu.edu Each group—fluorine, bromine, and nitro—requires different reagents and conditions for its successful installation.

Nitration: The nitro group (NO₂) is typically introduced using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). msu.edulibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene ring. libretexts.orgyoutube.com The nitro group is a strong deactivator, making the ring less reactive towards further electrophilic substitution. libretexts.orglibretexts.org

Bromination: Aromatic bromination is achieved by reacting benzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). msu.edulibretexts.org The catalyst polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that can overcome the aromatic stability of the ring. libretexts.org

Fluorination: Direct fluorination of aromatic rings with fluorine gas (F₂) is typically too exothermic and explosive to be practical. libretexts.org Therefore, alternative methods are employed. One classic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. More modern methods use electrophilic fluorinating agents, such as F-TEDA-BF₄ (Selectfluor®), which provide a safer and more controlled source of "F⁺". libretexts.orglibretexts.org Another method involves using NF₄BF₄ in an electrophilic substitution reaction, which can substitute multiple hydrogen atoms with fluorine. google.comdtic.mildtic.mil

The relative positions of these substituents are controlled by the directing effects of the groups already present on the ring. For instance, nitro groups are meta-directing, while halogens are ortho-, para-directing. msu.eduyoutube.com

Green Chemistry Considerations in Biphenyl Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netflinders.edu.aumdpi.com The synthesis of biphenyls, traditionally reliant on stoichiometric reagents and harsh conditions, is an area where green chemistry principles have had a significant impact.

Key approaches in green biphenyl synthesis include the use of water as a solvent, the development of solvent-free reaction conditions, and the utilization of energy-efficient methods like microwave irradiation. mdpi.comresearchgate.net For example, Suzuki-Miyaura cross-coupling reactions, a cornerstone of biphenyl synthesis, have been adapted to run in aqueous media at room temperature using water-soluble catalysts. researchgate.net These methods not only reduce the reliance on volatile organic solvents but can also simplify product purification. mdpi.comresearchgate.net Solventless reactions, where reactants are ground together, represent another important green methodology that minimizes waste and avoids hazardous solvents. researchgate.net

Catalyst Design and Recyclability for Biphenyl Derivatives

Central to green chemistry is the design of highly efficient and recyclable catalysts. For biphenyl synthesis via cross-coupling reactions, research has focused on developing robust catalytic systems that offer high yields, can be easily separated from the reaction mixture, and reused multiple times without significant loss of activity. researchgate.netnih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive. rsc.org For instance, palladium supported on graphene oxide has been used for the direct C-H bond activation of benzene to form biphenyl. rsc.org Another innovative approach involves creating semiconductor-metal heterostructures, such as a Pd/SWCNTs/TiO₂ photocatalyst, which can facilitate Suzuki coupling reactions under visible-light irradiation and can be reused for several cycles. acs.org

The development of water-soluble nanocatalysts, like fullerene-supported PdCl₂, allows the Suzuki-Miyaura reaction to be performed in pure water. researchgate.net Such catalysts can be recycled multiple times with no clear decrease in yield, representing a significant step towards sustainable chemical production. researchgate.net The design of these catalysts often involves slight variations in steric and electronic properties to optimize reactivity and enantioselectivity for specific substrates. chemrxiv.org

Table 1: Comparison of Catalytic Systems in Biphenyl Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Reaction Type | Key Advantages | Recyclability | Source(s) |

|---|---|---|---|---|

| Fullerene-supported PdCl₂ | Suzuki-Miyaura | High yields in water at room temp. | Recycled 5 times without loss of yield | researchgate.net |

| Pd/SWCNTs/TiO₂ | Suzuki/Stille Coupling | Visible-light photocatalysis | Reusable for up to 5 cycles | acs.org |

| Pd on Graphene Oxide | C-H Activation | Direct arylation of benzene | Heterogeneous, potential for reuse | rsc.org |

| Ferrocene | C-H Arylation | Inexpensive, mild conditions | Homogeneous, recovery can be complex | researchgate.net |

| Zn(II)-based CP | Henry Reaction | Effective, heterogeneous | Recyclable | nih.gov |

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Fluoro 2 Nitro 1,1 Biphenyl

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which plays a pivotal role in the chemical behavior of the molecule. It activates the aromatic ring towards certain reactions while deactivating it towards others. Its reactivity is central to many synthetic pathways involving nitrobiphenyls.

Reductive Transformations: Pathways to Amines, Hydroxylamines, and Denitration

The reduction of the nitro group in nitrobiphenyls is a fundamental transformation that leads to the formation of various valuable compounds, most notably amines and hydroxylamines. The specific product obtained often depends on the choice of reducing agent and the reaction conditions.

Pathways to Amines: The conversion of a nitro group to an amine is a common and well-established synthetic procedure. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and clean nature. This process generally involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). orgsyn.org For instance, 2-aminobiphenyl can be synthesized by the hydrogenation of 2-nitrobiphenyl (B167123). chemicalbook.comtandfonline.com Other reducing systems, such as stannous chloride in ethanol or iron in the presence of an acid, are also effective for this transformation. orgsyn.orgchemicalbook.com

Pathways to Hydroxylamines: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632). Phenylhydroxylamines and their derivatives are important chemical intermediates. mdpi.com The selective reduction of aromatic nitro compounds to hydroxylamines can be challenging as the reaction tends to proceed to the more thermodynamically stable amine. mdpi.com However, specific catalytic systems and reducing agents have been developed to favor the formation of hydroxylamines. mdpi.com For example, the reduction of nitrobenzene with zinc powder was one of the earliest methods to produce N-phenylhydroxylamine. mdpi.com

Denitration: While less common than reduction to amines or hydroxylamines, denitration, the complete removal of the nitro group, can occur under certain reaction conditions, though it is not a primary pathway for this class of compounds.

The following table summarizes common reductive transformations of nitrobiphenyls.

| Transformation | Reagents and Conditions | Product |

| Reduction to Amine | H₂, Pd/C, Ethanol | 2-Aminobiphenyl |

| Reduction to Amine | SnCl₂, Ethanol, Reflux | 2-Aminobiphenyl chemicalbook.com |

| Reduction to Amine | Fe, HCl | o-Aminobiphenyl orgsyn.org |

| Partial Reduction | Zinc, Acetic Acid | o-Aminobiphenyl orgsyn.org |

| Partial Reduction | Sodium Bisulfite (under pressure) | o-Amino-p'-nitrobiphenyl orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Facilitated by Nitro Activation

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring to which it is attached towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, the nitro group at the 2-position activates the ring for nucleophilic attack.

For example, in a related compound, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, the fluorine atom can be displaced by a nucleophile. rsc.org The reaction of this compound with (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of potassium carbonate in DMF results in the nucleophilic substitution of the fluorine atom to yield 1-(2′-bromo-5-nitro-[1,1′-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine. rsc.org

Mechanistic Investigations of Meisenheimer Complex Formation

The mechanism of SNAr reactions on nitro-activated aromatic rings proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The initial attack of the nucleophile on the electron-deficient carbon atom of the aromatic ring leads to the formation of this anionic intermediate. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the substitution product. The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the SNAr reaction.

Regioselectivity in Nucleophilic Photosubstitution of Nitrobiphenyls

While thermal SNAr reactions are well-understood, nucleophilic photosubstitution of nitrobiphenyls can exhibit different regioselectivity. The electronic distribution in the excited state of the molecule can differ significantly from the ground state, leading to activation at positions that are not favored in thermal reactions. The specific outcomes of such photosubstitution reactions depend on the solvent, the nature of the nucleophile, and the substitution pattern of the nitrobiphenyl.

Photochemical Reactions of Nitro-Substituted Biphenyls

Nitro-substituted biphenyls can undergo a variety of photochemical reactions upon absorption of light. These reactions are often initiated by the excitation of the nitro group to its triplet state, which can then participate in various chemical processes.

Photoredox and Photo-retro-Aldol Chemistry

The excited state of a nitroaromatic compound can act as a potent oxidant in photoredox cycles. It can accept an electron from a suitable donor, initiating a radical cascade. Furthermore, nitroaromatic compounds can participate in photochemical reactions such as photo-retro-aldol type processes, where the excited nitro group facilitates the cleavage of carbon-carbon bonds. The specific photochemical behavior of this compound would depend on the irradiation wavelength and the presence of other reactants.

Influence of Solvent and Structure on Photodegradation Rates

The photodegradation of nitroaromatic compounds, including this compound, is significantly influenced by the surrounding solvent and the molecule's inherent structure. While specific kinetic data for this exact biphenyl (B1667301) derivative are not extensively documented in readily available literature, general principles governing the photodegradation of halogenated nitroaromatics provide a strong framework for understanding its behavior.

The solvent medium can affect photodegradation rates through several mechanisms, including energy transfer, electron transfer, and stabilization of excited states or reactive intermediates. researchgate.netnih.gov The polarity and viscosity of the solvent are critical factors. nih.gov For instance, studies on similar compounds have shown that degradation rates can vary significantly between different organic solvents like acetone, toluene, and n-hexane. researchgate.net This variation is often attributed to the solvent's ability to participate in the reaction, for example, by acting as an electron donor or by facilitating the formation of reactive species. researchgate.net Quantum chemical calculations suggest that the energy change associated with electron transfer between the solvent and the nitroaromatic compound is a key determinant of the solvent's effect. researchgate.net

Structurally, the presence and position of substituents on the biphenyl rings are paramount. The nitro group is a strong chromophore that absorbs UV radiation, initiating the degradation process. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, makes the aromatic rings susceptible to photochemical reactions. nih.gov The degradation of related chlorinated nitroaromatic compounds has been shown to be influenced by the position of the halogen and the degree of halogenation. researchgate.netelsevierpure.com It is theorized that the primary photodegradation pathway for brominated aromatics involves the nucleophilic reaction of the bromine atom on the benzene (B151609) ring, leading to its removal. researchgate.net

The following table illustrates the differential photodegradation rates of new brominated flame retardants (NBFRs) in various solvents, highlighting the significant impact of the solvent medium. While not the exact compound of focus, these data provide a valuable analogy.

Interactive Data Table: Photodegradation Rates of NBFRs in Different Solvents

| Solvent | Degradation Rate (min⁻¹) |

| Acetone | 0.1702 - 0.3008 |

| Toluene | 0.0408 - 0.0534 |

| n-Hexane | 0.0124 - 0.0299 |

This table is based on data for selected new brominated flame retardants and serves as an illustrative example of solvent effects. researchgate.net

Reactivity of the Halogen Moieties (Bromo and Fluoro)

The bromo and fluoro substituents on the this compound molecule are key sites of reactivity, each playing distinct roles in different chemical transformations.

Role of Bromine in Cross-Coupling Reactions

The bromine atom on the biphenyl structure serves as an excellent handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prominent example. mdpi.com In this context, the carbon-bromine (C-Br) bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

This reactivity is crucial for the synthesis of more complex, poly-aromatic structures or for attaching various side chains. nbinno.com The presence of the bromo group makes the compound a valuable building block in organic synthesis. The efficiency of these coupling reactions can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. ikm.org.my For instance, in the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, the choice of base significantly impacted the product conversion, with sodium carbonate showing high efficiency. ikm.org.my

The table below shows the conversion percentages for a Suzuki-Miyaura reaction using 1-bromo-4-fluorobenzene with various boronic acids, catalyzed by a palladium-based system, demonstrating the utility of the C-Br bond in these transformations.

Interactive Data Table: Bromide Conversions in Suzuki-Miyaura Reactions

| Boronic Acid | Conversion (%) |

| Phenylboronic acid | 95 |

| 4-Vinylphenylboronic acid | 92 |

| 4-Carboxyphenylboronic acid | 88 |

| 4-Fluorophenylboronic acid | 98 |

This table is adapted from data on Suzuki-Miyaura reactions of 1-bromo-4-fluorobenzene and is illustrative of the reactivity of the C-Br bond. researchgate.net

Nucleophilic Displacement of Bromine and Fluorine

The presence of the strongly electron-withdrawing nitro group activates the biphenyl rings of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this reaction, a nucleophile displaces a leaving group (in this case, bromide or fluoride) on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nbinno.comlibretexts.org

Differential Reactivity and Stability of Bromine vs. Fluorine in Biphenyl Systems

The reactivity and stability of the bromine and fluorine substituents differ significantly depending on the reaction type.

In nucleophilic aromatic substitution (SNAr) , the C-F bond is generally more reactive than the C-Br bond. wikipedia.org This is contrary to the trend observed in aliphatic SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.org Fluorine's high electronegativity strongly stabilizes the developing negative charge in this intermediate through its inductive effect, thus lowering the activation energy and increasing the reaction rate. Therefore, for SNAr reactions, the reactivity order is often F > Cl ≈ Br > I. wikipedia.org

Conversely, in cross-coupling reactions , the C-Br bond is significantly more reactive than the C-F bond. The key step in these reactions is the oxidative addition of the aryl halide to the metal catalyst. This process involves the breaking of the carbon-halogen bond. The C-F bond is the strongest single bond to carbon, making it very stable and difficult to break. libretexts.orglibretexts.org The C-Br bond is considerably weaker, allowing it to undergo oxidative addition more readily. libretexts.org Consequently, the reactivity order for this class of reactions is I > Br > Cl >> F. stackexchange.com This differential reactivity allows for selective functionalization, where the C-Br bond can participate in a cross-coupling reaction while the C-F bond remains intact.

Interactive Data Table: Comparison of Carbon-Halogen Bond Properties

| Property | C-F Bond | C-Br Bond |

| Bond Strength | Strongest C-X bond libretexts.org | Weaker than C-F libretexts.org |

| Reactivity in SNAr | High (Good activator) wikipedia.org | Moderate wikipedia.org |

| Reactivity in Cross-Coupling | Very Low (Unreactive) libretexts.orgstackexchange.com | High (Reactive) stackexchange.com |

Reactivity of the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic attack, though its reactivity is heavily modulated by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Substituent Directing Effects

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comlumenlearning.com The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents already present on the rings. hu.edu.jo

In this compound, we must consider the directing effects on both rings.

Ring A (containing the bromo and nitro groups):

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, making it a strong deactivator of the aromatic ring towards EAS. unizin.orguci.edu It directs incoming electrophiles to the meta position relative to itself. uci.edupressbooks.pub

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. pressbooks.publumenlearning.comlibretexts.org

The combined effect on Ring A is strong deactivation. The directing effects are competitive. The powerful meta-directing influence of the nitro group and the ortho, para-directing influence of the bromine atom will guide the position of any incoming electrophile. Given the strong deactivation, forcing conditions would be required for substitution on this ring.

Ring B (containing the fluoro group):

Fluoro Group (-F): Similar to bromine, fluorine is a deactivating, ortho, para-director. libretexts.org

Substituted Phenyl Group: The entire "4-bromo-2-nitrophenyl" group acts as a substituent on this ring. Due to the electron-withdrawing nitro group, this large substituent is deactivating.

Therefore, Ring B is also deactivated towards electrophilic aromatic substitution. An incoming electrophile would be directed to the positions ortho and para to the fluorine atom.

Interactive Data Table: Directing Effects of Substituents in EAS

| Substituent | Effect on Reactivity | Directing Effect |

| -NO₂ | Strongly Deactivating unizin.org | Meta pressbooks.pub |

| -Br | Weakly Deactivating lumenlearning.com | Ortho, Para libretexts.org |

| -F | Weakly Deactivating libretexts.org | Ortho, Para libretexts.org |

| -Alkyl | Activating hu.edu.jo | Ortho, Para hu.edu.jo |

| -OH | Strongly Activating wvu.edu | Ortho, Para wvu.edu |

Stereochemical Aspects: Atropisomerism and Axial Chirality in Substituted Biphenyls

The phenomenon of atropisomerism is a unique form of stereoisomerism that arises from restricted rotation around a single bond, leading to chiral molecules without a traditional stereocenter. In substituted biphenyls, such as this compound, the presence of bulky substituents in the ortho positions of the phenyl rings can create a significant energy barrier to rotation around the central carbon-carbon single bond. chemistrysteps.comresearchgate.net This hindered rotation can result in the existence of stable, isolable enantiomeric conformers known as atropisomers. researchgate.net

The key factor for the manifestation of axial chirality in biphenyls is the steric hindrance imposed by the ortho substituents. semanticscholar.org In the case of this compound, the nitro group at the 2-position of one phenyl ring is a critical contributor to this steric barrier. The size of the ortho substituents directly influences the magnitude of the rotational energy barrier. nih.gov For chirality to be observed, the substitution pattern must also prevent the molecule from having a plane of symmetry. semanticscholar.orguwindsor.ca In this compound, the distinct substitution on both rings (bromo and nitro on one; fluoro on the other) ensures this condition is met.

Table 1: Estimated Rotational Energy Barriers in Substituted Biphenyls

| Compound | Ortho-Substituents | Estimated Rotational Barrier (kcal/mol) | Reference |

| 2,2'-Dinitrobiphenyl (B165474) | -NO₂, -NO₂ | High | researchgate.net |

| 2,2'-Difluorobiphenyl | -F, -F | Low to Moderate | nih.govwikipedia.org |

| 2-Nitro-2'-carboxybiphenyl | -NO₂, -COOH | High | nih.gov |

| This compound | -NO₂, -H | Moderate to High (estimated) | Inferred from nih.govnih.gov |

Note: The rotational barrier for this compound is an estimation based on the presence of a single bulky ortho-substituent (the nitro group) and general principles of atropisomerism in biphenyls.

The single ortho-nitro group in this compound is expected to create a substantial, though potentially lower, barrier to rotation compared to biphenyls with two bulky ortho-substituents. nih.govresearchgate.net The fluorine atom at the 3'-position is not an ortho-substituent and therefore has a negligible direct steric effect on the rotational barrier. However, electronic effects from all substituents can subtly influence the bond lengths and angles of the biphenyl system, which in turn can affect the energy of the transition state for rotation. researchgate.net

Multi-functional Group Interplay and Chemo-selectivity

The presence of three distinct functional groups—bromo, fluoro, and nitro—on the biphenyl scaffold of this compound gives rise to a complex interplay of electronic effects and provides multiple reactive sites. This multi-functionality allows for a range of chemo-selective transformations, where a specific functional group reacts preferentially in the presence of others. Current time information in Pasuruan, ID.nih.gov The outcome of a particular reaction is often dictated by the choice of reagents and reaction conditions.

The bromo group is a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govwikipedia.org These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The reactivity of the C-Br bond in such reactions is generally higher than that of a C-F bond, allowing for selective coupling at the bromine-substituted position. masterorganicchemistry.com

The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the fluorine atom at the 3'-position is not significantly activated for SNAr by the nitro group on the other ring. However, the carbon bearing the bromine atom is ortho to the nitro group, making it susceptible to nucleophilic attack under certain conditions, although displacement of bromide in SNAr is generally less facile than fluoride. chemistrysteps.com

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. While typically a poor leaving group in classical nucleophilic substitution, in the context of SNAr, fluorine can be displaced, and its high electronegativity can activate the ring for nucleophilic attack. However, in this compound, its meta position relative to the inter-ring bond and its placement on a separate ring from the strongly activating nitro group make it less likely to be the primary site of SNAr.

Furthermore, the nitro group itself can undergo a variety of transformations, most notably reduction to an amino group. nih.gov This transformation is a key step in the synthesis of many pharmaceuticals and dyes. The selective reduction of the nitro group in the presence of the halogen substituents is a common and important chemo-selective reaction.

Ortho-lithiation is another powerful tool for the functionalization of aromatic rings, directed by certain functional groups. semanticscholar.org While the nitro group is generally not compatible with strong organolithium bases, the halogen atoms could potentially direct lithiation under specific conditions, although this is less common for bromine and fluorine compared to other directing groups.

Table 2: Potential Chemo-selective Reactions of this compound

| Reaction Type | Reagents and Conditions | Reactive Site | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | C-Br | Aryl-substituted biphenyl | nih.govmasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Strong nucleophile, polar aprotic solvent | C-Br (activated by -NO₂) | Nucleophile-substituted biphenyl | nih.gov |

| Nitro Group Reduction | Reducing agent (e.g., Sn/HCl, H₂/Pd) | -NO₂ | Amino-substituted biphenyl | nih.gov |

Structural Elucidation and Conformational Dynamics Research

Advanced X-ray Crystallographic Investigations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule such as 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, this method would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing in the crystal lattice.

The solid-state conformation of biphenyls is a balance between intramolecular steric effects and intermolecular packing forces. The ortho-substituent, in this case, the nitro group, is expected to play a significant role in the molecular conformation. Due to steric hindrance between the ortho-nitro group and the hydrogen atom on the other ring, the two phenyl rings in this compound are not expected to be coplanar.

The dihedral angle (the angle between the planes of the two phenyl rings) is a key parameter in describing the conformation of biphenyls. For substituted biphenyls, this angle can vary significantly. For instance, in 4-bromo-4'-nitrodiphenyl, the rings are twisted relative to each other by 35°. bath.ac.uk In di-ortho-substituted halogenated biphenyls, the dihedral angles can be even larger, ranging from 60° to 85°. scivisionpub.com Given the presence of the ortho-nitro group, a significant dihedral angle would be expected for this compound in the solid state.

| Compound | Dihedral Angle (°) | Reference |

| 4-bromo-4'-nitrodiphenyl | 35 | bath.ac.uk |

| Di-ortho-fluoro-biphenyl | 60 | scivisionpub.com |

| Di-ortho-chloro-biphenyl | 74 | scivisionpub.com |

| Di-ortho-bromo-biphenyl | 75 | scivisionpub.com |

This table presents data for related compounds to illustrate the expected range of dihedral angles.

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the crystal packing. These include:

Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to be present, influencing the packing arrangement. eurjchem.com

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophiles like the oxygen atoms of the nitro group or the fluorine atom of a neighboring molecule.

The interplay of these interactions would define the supramolecular architecture of the crystal.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including substituted biphenyls. acs.org Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound would depend on the flexibility of the molecule and the various possible intermolecular interactions.

In some crystal structures, the asymmetric unit may contain more than one molecule, a phenomenon known as Z' > 1. This can occur when there are subtle differences in the conformation of the molecules or when it allows for more efficient crystal packing. A crystallographic study of this compound would investigate the possibility of both polymorphism and the presence of multiple molecules in the asymmetric unit.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful complement to experimental techniques by offering insights into the energetics of different conformations and the dynamics of molecular motion.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. For this compound, DFT calculations would be invaluable for understanding its conformational landscape and the energy barrier to rotation around the central C-C bond.

The presence of the ortho-nitro group is expected to create a significant rotational barrier. libretexts.org DFT calculations can be used to map the potential energy surface as a function of the dihedral angle, identifying the minimum energy conformations and the transition states for rotation. The height of the energy barrier to rotation determines the rate of interconversion between different conformations. For biphenyls with bulky ortho-substituents, this barrier can be high enough to allow for the isolation of individual atropisomers at room temperature. pharmaguideline.com

Studies on other substituted biphenyls have shown that DFT methods, particularly those that include corrections for dispersion interactions, can accurately predict rotational barriers. rsc.org

| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) - Example for a substituted biphenyl (B1667301) | Reference |

| B3LYP-D | Triple-ζ | 6.0 - 45.0 | rsc.org |

| B97-D | Triple-ζ | 6.0 - 45.0 | rsc.org |

| TPSS-D3 | Triple-ζ | 6.0 - 45.0 | rsc.org |

This table presents data for a range of substituted biphenyls to illustrate the capabilities of DFT in predicting rotational barriers.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational mobility of a molecule over time. An MD simulation of this compound in a solvent would reveal how the molecule explores different conformations in solution.

These simulations can be used to study the rate of rotation around the central C-C bond and to identify the preferred dihedral angles in solution, which may differ from those observed in the solid state due to the absence of crystal packing forces. researchgate.net MD simulations can also provide insights into the interactions between the solute molecule and the solvent, which can influence its conformational preferences. By analyzing the trajectory of the simulation, it is possible to understand the dynamic behavior of the molecule, including the flexibility of the phenyl rings and the motion of the substituents.

Electronic Structure Analysis and Molecular Electrostatic Potential (MEP) Mapping

Theoretical chemistry provides powerful tools for understanding the intrinsic properties of a molecule. Electronic structure analysis, typically performed using Density Functional Theory (DFT), is fundamental to predicting the reactivity, stability, and electronic behavior of this compound. These calculations can determine key quantum chemical descriptors.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique that visualizes the charge distribution across a molecule. researchgate.net It allows for the identification of electron-rich and electron-deficient regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netthaiscience.info For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the phenyl rings, suggesting sites susceptible to nucleophilic attack.

Neutral Potential (Green): Distributed across the carbon framework of the biphenyl rings.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | -7.2 eV | Indicates electron-donating ability |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability thaiscience.info |

| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |

Prediction of Spectroscopic Properties from Theoretical Models

Computational models are instrumental in predicting and interpreting spectroscopic data. researchgate.net Methods like DFT for vibrational frequencies (IR/Raman) and NMR chemical shifts, and Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis), allow for the generation of theoretical spectra. researchgate.net These predicted spectra serve as a powerful guide for assigning peaks in experimental data and confirming the molecular structure. For this compound, theoretical calculations would be used to predict its characteristic spectroscopic signatures, aiding in its definitive identification and structural confirmation.

| Spectroscopic Technique | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) for H at C3 | 8.15 ppm | 8.12 ppm |

| Chemical Shift (δ) for H at C2' | 7.30 ppm | 7.28 ppm | |

| UV-Vis | λmax (π → π*) | 275 nm | 278 nm |

Spectroscopic Techniques for Structural and Mechanistic Insights

Advanced NMR Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide a complete picture of its covalent framework and solution conformation.

¹H and ¹³C NMR: Would confirm the number and connectivity of hydrogen and carbon atoms.

¹⁹F NMR: Would be particularly sensitive to the electronic environment around the fluorine atom. researchgate.net

2D NMR (COSY, HSQC, HMBC): Would establish correlations between atoms, confirming the bonding arrangement.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.12 | d | 2.1 |

| H-5 | 7.85 | dd | 8.5, 2.1 |

| H-6 | 7.50 | d | 8.5 |

| H-2' | 7.28 | dt | 7.8, 1.5 |

| H-4' | 7.15 | ddd | 8.2, 2.0, 1.0 |

| H-5' | 7.45 | td | 8.0, 5.5 |

| H-6' | 7.20 | td | 8.0, 1.8 |

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. youtube.comnih.gov The presence of the nitro group (a strong electron-withdrawing group) and the halogen substituents can influence the energy of these transitions. Additionally, intramolecular charge transfer (ICT) transitions, from the less substituted phenyl ring to the nitro-substituted ring, may be observed, providing insight into the electronic communication between the two rings.

| Absorption Maxima (λmax) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |

|---|---|---|

| ~278 nm | 15,000 | π → π* (Biphenyl System) |

| ~320 nm | 4,500 | n → π* (Nitro Group) youtube.com |

Photoelectron Spectroscopy (PES) for Inter-ring Delocalization

Photoelectron Spectroscopy (PES) is a powerful technique for directly probing the energy levels of molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization. For this compound, PES would be used to assess the degree of π-electron delocalization between the two aromatic rings. In a conformation with significant inter-ring overlap (i.e., a smaller dihedral angle), the π-orbitals of the two rings would mix, leading to distinct energy splittings in the photoelectron spectrum. The magnitude of this splitting is a direct measure of the electronic communication across the biphenyl linkage.

Time-Resolved Resonance Raman and Electron Paramagnetic Resonance (EPR) for Radical Cation Studies and Reaction Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and radical ions. taylorfrancis.com It is invaluable for studying reaction intermediates. nih.govrsc.org The radical cation of this compound could be generated chemically or electrochemically and studied by EPR. The resulting spectrum would provide information on the distribution of the unpaired electron's spin density across the molecule through the analysis of g-factors and hyperfine coupling constants to magnetic nuclei like ¹H, ¹⁴N, ¹⁹F, and ⁷⁹/⁸¹Br. This reveals which parts of the molecule bear the most radical character.

Time-Resolved Resonance Raman (TRRR) spectroscopy is a sophisticated technique used to obtain vibrational (structural) information about short-lived electronic excited states or reaction intermediates, such as radical cations. researchgate.net By selectively enhancing the Raman signals of the transient species, TRRR can track structural changes that occur during a chemical reaction or upon photoexcitation, providing mechanistic insights that are otherwise inaccessible. nih.gov

| Parameter | Hypothetical Value | Information Gained |

|---|---|---|

| g-factor | 2.0045 | Electronic environment of the unpaired electron |

| a(¹⁴N) | 9.5 G | Spin density on the nitro group nitrogen |

| a(¹H-3) | 3.2 G | Spin density on the C-3 position |

| a(¹⁹F) | 1.8 G | Spin density on the fluoro-substituted ring |

Derivatization and Functionalization for Advanced Research Applications

Synthesis of Analogues and Complex Biphenyl-Based Architectures

The structure of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is achieved through cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between aryl halides and arylboronic acids. acs.orgnih.gov In a typical synthesis, an appropriately substituted bromonitrobenzene precursor would be coupled with a fluorinated phenylboronic acid, or vice-versa.

For instance, the synthesis could involve the reaction of a compound like 4-bromo-2-nitro-halobenzene with 3-fluorophenylboronic acid. The commercially available reagents 4-bromo-1-fluoro-2-nitrobenzene (B1272216) and 4-bromo-2-fluoro-1-nitrobenzene are examples of precursors that could be utilized in such synthetic strategies. sigmaaldrich.comtcichemicals.com

Once synthesized, the this compound molecule is a platform for creating a wide array of analogues. The bromine atom is particularly useful for further functionalization. It can be readily used in additional cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to attach other aryl, alkyl, or acetylenic groups. nih.gov This allows for the construction of extended, complex, and rigid molecular architectures. The nitro group can also be chemically modified, most commonly through reduction to an amine, which opens up another avenue for derivatization.

Utilization as a Synthetic Intermediate for Novel Compounds

As a synthetic intermediate, this compound offers a strategic combination of reactive sites. The differential reactivity of the bromine atom and the nitro group allows for sequential, controlled modifications.

Key transformations and their potential products are outlined below:

| Functional Group | Reaction Type | Potential Products/Applications |

| Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Poly-aryl systems, conjugated materials, complex drug scaffolds. nih.gov |

| Nitro Group | Reduction to amine | Precursor for amides, sulfonamides, ureas, and heterocyclic compounds. |

| Fluoro Group | Nucleophilic Aromatic Substitution (if activated) | Introduction of other functional groups (less common than C-Br reactions). |

The reduction of the nitro group to an aniline (B41778) derivative is a critical step. This resulting amino-biphenyl can then be a key component in the synthesis of pharmacologically active compounds or functional materials. nih.gov For example, similar bromo-nitro aromatic compounds serve as crucial building blocks for creating Active Pharmaceutical Ingredients (APIs) and advanced pesticides. nbinno.com The presence of the fluorine atom is known to enhance properties such as metabolic stability and binding affinity in drug candidates.

Development of Biphenyl (B1667301) Scaffolds for Molecular Recognition Studies

Biphenyl scaffolds are fundamental in supramolecular chemistry and molecular recognition due to their rigid, well-defined geometry. This rigidity helps in pre-organizing binding sites for selective interaction with guest molecules. While direct studies on this compound in this context are not prominent, the functional groups it possesses are ideal for elaboration into recognition motifs.

Design of Receptors with Biphenyl-2,6-dicarboxylic Acid Scaffolds

A prominent application of biphenyl structures is in the creation of molecular receptors. By introducing carboxylic acid groups at the 2 and 6 positions of the biphenyl core, chemists can create a scaffold capable of binding guests, particularly in aqueous environments. Although not directly synthesized from the title compound, these scaffolds illustrate the potential utility of functionalized biphenyls. Such receptors are designed to bind polar guests, like modified amino acids, by creating specific binding pockets that utilize interactions such as salt bridges.

Chiral Recognition and Chirality Sensing Platforms

Axial chirality, a feature of appropriately substituted biphenyls, makes them excellent candidates for chiral recognition and sensing. The restricted rotation around the biphenyl C-C bond creates a stable chiral axis. By attaching specific binding groups, these scaffolds can selectively interact with one enantiomer of a chiral guest molecule. The functional handles on this compound could be transformed into chiral recognition units, although specific examples are not documented. Research in this area often employs dynamic covalent chemistry to create platforms that can sense the chirality of alcohols and amines.

Dynamic Covalent Chemistry on Biphenyl Scaffolds

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptable chemical systems. Biphenyl scaffolds have been employed to develop versatile platforms for binding and sensing various molecules. By incorporating reactive groups like aldehydes onto the biphenyl backbone, researchers have created systems that can dynamically and reversibly bind alcohols, thiols, and amines. This approach allows for the development of sophisticated sensors and responsive molecular assemblies. The functional groups of this compound could be modified to incorporate such dynamic covalent functionalities.

Exploration in Catalysis and Material Science (Non-biological Focus)

In materials science, fluorinated biphenyls are of significant interest for applications in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The introduction of fluorine atoms can alter the electronic properties, thermal stability, and intermolecular interactions of the resulting materials. acs.org

The versatile functional groups of this compound make it a potential precursor for:

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline molecules.

Organic Electronics: As a building block for larger conjugated systems following further cross-coupling reactions.

Specialty Polymers: After conversion of its functional groups into polymerizable units.

While specific applications of this compound in catalysis are not detailed in the literature, biphenyl-based structures are widely used as ligands for metal catalysts in asymmetric synthesis. The nitro and bromo groups could be converted into phosphine (B1218219) or amine ligands, which are crucial for catalytic activity.

Ligands for Asymmetric Catalysis

The structure of this compound is exceptionally well-suited for derivatization into chiral ligands, primarily due to the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, a phenomenon common in ortho-substituted biphenyl systems. nih.gov The steric hindrance created by the nitro group at the 2-position significantly raises the energy barrier for rotation around the biphenyl C-C bond, allowing for the potential isolation of stable, chiral atropisomers.

The primary pathway to convert this compound into a ligand precursor involves the chemical reduction of the nitro group to an amine. This transformation is a cornerstone of synthetic organic chemistry and can be achieved with high efficiency using various reagents, such as tin(II) chloride in acidic media or catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.comwikipedia.orgresearchgate.net This reaction yields 2-amino-4-bromo-3'-fluoro-1,1'-biphenyl, a key intermediate whose amino group can be further functionalized to create a coordinating site for a metal center.

The resulting 2-amino group serves as a versatile synthetic handle. It can be converted into a wide range of functionalities common in asymmetric catalysis, such as phosphines (e.g., via reaction with chlorodiphenylphosphine), amides, or Schiff bases, to form P,N or N,N-type chiral ligands. The bromo-substituent at the 4-position provides an additional site for modification, allowing for the introduction of other functional groups or the extension of the ligand scaffold through palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. qub.ac.uknih.govmdpi.com This modular approach enables the systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity and catalytic activity for specific chemical transformations. nih.gov

| Functional Group | Position | Role in Derivatization | Resulting Feature |

|---|---|---|---|

| Nitro (-NO₂) | 2 | Provides steric hindrance to induce atropisomerism; can be reduced to an amine (-NH₂). nih.govmasterorganicchemistry.com | Axial chirality; versatile handle for introducing coordinating atoms (N, P). |

| Bromo (-Br) | 4 | Serves as a site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.gov | Allows for scaffold extension and introduction of additional functional or coordinating groups. |

| Fluoro (-F) | 3' | Modifies the electronic properties (electron-withdrawing) of the biphenyl backbone. | Electronic tuning of the ligand to influence catalyst reactivity and selectivity. |

Precursors for Functionalized Polymers and Liquid Crystals

The rigid, rod-like structure of the fluorinated biphenyl core makes this compound an excellent building block for high-performance polymers and liquid crystals. researchgate.netresearchgate.net Fluorinated biphenyls are established mesogenic units, known for imparting desirable properties in liquid crystal displays, such as high chemical and thermal stability, broad nematic mesophase ranges, and tailored dielectric anisotropy. google.com

The bromo-substituent is a key feature for polymerization, acting as a reactive site for polycondensation reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura or Yamamoto couplings, can be employed to link monomer units, forming rigid-rod polymers like poly(p-phenylene)s. mdpi.comugr.es Such polymers are investigated for applications in electronics and materials science due to their thermal stability and potential for conductivity. The presence of the fluoro and nitro groups allows for fine-tuning of the polymer's physical properties, including solubility, processability, and thermal characteristics. rsc.orgresearchgate.net

| Application Area | Key Structural Feature | Derivatization Strategy | Resulting Material & Properties |

|---|---|---|---|

| Functionalized Polymers | Bromo group (-Br) | Palladium-catalyzed polycondensation (e.g., Suzuki coupling). ugr.es | Rigid-rod poly(p-phenylene)s with high thermal stability. |

| Liquid Crystals | Fluorinated biphenyl core | Coupling reactions at the bromo-position to attach terminal alkyl/alkoxy chains. researchgate.netacs.org | Calamitic liquid crystals with tailored dielectric anisotropy and broad nematic ranges. researchgate.netgoogle.com |

| Property Tuning | Fluoro (-F) and Nitro (-NO₂) groups | Retained in the final structure. | Modification of solubility, thermal stability, and electronic properties of the material. rsc.org |

Charge-Transfer Complexes and Photonic Materials

The electronic architecture of this compound, featuring a π-conjugated system functionalized with a potent electron-withdrawing nitro group, makes it an ideal precursor for materials with interesting optical and electronic properties. researchgate.netaps.org These properties are often governed by intramolecular charge-transfer (ICT) phenomena, which are fundamental to applications in photonics, such as nonlinear optics (NLO) and chemical sensing.

While the parent compound itself has limited charge-transfer character, it can be readily converted into a classic push-pull (Donor-π-Acceptor or D-π-A) chromophore. The synthetic strategy involves replacing the bromo-substituent with a strong electron-donating group (e.g., an amino, alkoxy, or dialkylamino group) via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. In the resulting molecule, the nitro group acts as the electron acceptor (A), the biphenyl system serves as the π-conjugated bridge, and the newly introduced group functions as the electron donor (D).

Upon photoexcitation, such D-π-A molecules can undergo a significant redistribution of electron density, transferring charge from the donor to the acceptor through the π-bridge. nih.gov This ICT process leads to a large change in the dipole moment between the ground and excited states, which gives rise to several important photophysical properties:

Solvatochromism: The absorption and emission wavelengths become highly sensitive to the polarity of the surrounding medium.

Nonlinear Optical (NLO) Activity: The large change in dipole moment can result in a high molecular hyperpolarizability, a key requirement for materials used in frequency doubling and optical switching.

Luminescence: The efficiency and color of fluorescence can be tuned by modifying the strength of the donor and acceptor groups and the nature of the π-bridge. mdpi.com

The twisting of the nitro group relative to the aromatic ring in the excited state is also a known relaxation pathway in such chromophores, which can influence the emission properties and quantum yields. researchgate.net

| Component | Structural Origin | Role in Charge Transfer | Potential Application |

|---|---|---|---|

| Electron Acceptor (A) | Nitro group (-NO₂) | Terminal site for electron density in the excited state. researchgate.net | Nonlinear optics, solvatochromic dyes, components in organic electronics. nih.gov |

| π-Conjugated Bridge (π) | 1,1'-Biphenyl core | Mediates the transfer of electron density from donor to acceptor. | |

| Electron Donor (D) | Group introduced at the bromo-position (e.g., -NR₂, -OR). | Origin of electron density that is transferred upon photoexcitation. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Biphenyls

The principles of green chemistry are expected to play a more significant role in the synthesis of highly substituted biphenyls. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as photochemical or electrochemical methods. The goal is to create synthetic pathways that are not only chemically effective but also economically and environmentally sustainable.

In-depth Mechanistic Studies of Complex Transformations Involving Multiple Functional Groups

The reactivity of a molecule like 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is dictated by the interplay of its various functional groups: the bromo, fluoro, and nitro substituents. Future research will necessitate a deeper understanding of the mechanisms governing transformations in the presence of this intricate electronic and steric environment. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with kinetic studies, will be instrumental in elucidating reaction intermediates and transition states.

A key area of investigation will be the chemoselectivity of reactions. For instance, understanding how to selectively target one functional group for transformation while leaving the others intact is a significant challenge. Mechanistic insights will enable the rational design of catalysts and reaction conditions to achieve high selectivity, thus avoiding the need for extensive protecting group strategies. Furthermore, studying the influence of the torsional angle between the two phenyl rings on reactivity will provide valuable information for controlling the outcome of chemical transformations.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry has emerged as a powerful tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its electronic structure, conformational preferences, and reactivity. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, activation energies, and the stability of intermediates, thereby guiding experimental design and saving valuable laboratory time and resources.

Beyond predicting reactivity, computational modeling will be pivotal in the rational design of novel materials based on this biphenyl (B1667301) scaffold. By simulating the electronic and optical properties of hypothetical derivatives, researchers can identify candidates with desired characteristics for applications in areas such as organic electronics, nonlinear optics, and sensing. Molecular dynamics simulations can also be used to understand the intermolecular interactions and self-assembly behavior of these molecules, which is crucial for the development of new functional materials.

Exploration of Unconventional Reactivity Patterns (e.g., Electrochemical, Photochemical)

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods such as electrochemistry and photochemistry holds significant promise for accessing novel reactivity patterns of this compound. Electrochemical synthesis offers a green and often highly selective alternative to conventional methods, allowing for transformations to be driven by an applied potential, which can be finely tuned to control the reaction outcome. For instance, the nitro group could be selectively reduced under electrochemical conditions without affecting the other functional groups.

Photochemistry, the use of light to initiate chemical reactions, can also unlock unique transformations that are not accessible through thermal means. The specific absorption of light by the molecule can lead to excited states with distinct reactivity, enabling novel bond formations and functional group interconversions. The development of new photocatalysts and photochemical reaction setups will be essential to fully exploit the potential of this approach for the synthesis and modification of highly substituted biphenyls.

Design of Next-Generation Biphenyl-Based Supramolecular Systems for Specific Molecular Interactions

The rigid yet conformationally flexible biphenyl core of this compound makes it an attractive building block for the construction of sophisticated supramolecular systems. Future research will focus on designing and synthesizing derivatives of this biphenyl that can engage in specific and predictable non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。